Methyl 4-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzoate is a heterocyclic compound characterized by a complex tricyclic core containing sulfur (thia) and nitrogen (aza) atoms. The structure features a benzoate ester moiety linked via an acetamido-thioether bridge to a 7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-pentaene system. This compound is synthesized through multi-step reactions involving cyclization and functional group modifications, as evidenced by analogous synthetic routes for structurally related tricyclic systems .
Key characterization methods for such compounds include:
Properties
IUPAC Name |
methyl 4-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-25-16(24)11-6-8-12(9-7-11)19-15(23)10-26-17-20-21-18-22(17)13-4-2-3-5-14(13)27-18/h2-9H,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJRMPQQBNLCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological effects of this compound, analyzing its pharmacological properties and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 399.5 g/mol. The structure features a triazatricyclo framework which contributes to its unique chemical properties.
Antimicrobial Properties
Research indicates that compounds containing the triazatricyclo structure exhibit significant antimicrobial activity. A study demonstrated that similar compounds effectively inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of the microbial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to cancer proliferation and inflammation. For instance, it has shown potential as an inhibitor of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis.
Case Studies
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Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed.
- Results : Significant inhibition zones were observed for several bacterial strains including Staphylococcus aureus and Escherichia coli.
-
Anticancer Evaluation :
- Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
- Methodology : MTT assay was used to measure cell viability.
- Results : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value indicating potent anticancer activity.
Data Tables
| Biological Activity | Test Organism/Cell Line | Method Used | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | Significant inhibition |
| Antimicrobial | Escherichia coli | Disk diffusion | Significant inhibition |
| Anticancer | MCF-7 | MTT assay | Dose-dependent cytotoxicity |
Comparison with Similar Compounds
Table 1: Structural Comparison of Tricyclic Heterocycles
Key Observations :
- Heteroatom Composition: The target compound’s 7-thia-2,4,5-triaza configuration contrasts with oxygen-rich analogs (e.g., 7-oxa in ) and nitrogen-dense systems (e.g., hexaaza in ).
- Ring Strain and Geometry : The tricyclo[6.4.0.0²,⁶] system imposes unique steric constraints compared to spiro () or tetracyclic () frameworks, influencing reactivity and intermolecular interactions.
Functional Group and Reactivity Differences
Table 2: Functional Group Analysis
Key Observations :
Table 3: Bioactivity of Related Compounds
Key Observations :
- The benzothiazole moiety in analogs () is associated with fluorescence properties, hinting at applications in molecular probes or sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
